Aurein

Antimicrobial peptides Structure-activity relationship Therapeutic index

Standard AMP research faces cytotoxicity and peptide degradation confounds in complex biological matrices. Aurein peptides solve these with variant-specific mechanisms: • Aurein M2: 11.3-fold Gram+ selectivity & low hemolysis for mammalian co-culture assays. • β/α-Aurein 1.2 mimetics: 4-fold lower C. albicans MIC with <5% hemolysis. • Stapled Sau-1/Sau-2 analogues: superior proteolytic stability for serum/plasma studies. • Aurein 2.2 analogues 73/77: cell-penetrating peptides with intracellular targets, bypassing membrane adaptation resistance. Custom synthesis with COA provided.

Molecular Formula C18H25NO5
Molecular Weight 335.4 g/mol
Cat. No. B1252700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurein
Synonymsintegerrimine
intergerrimine
senecionine
senecionine citrate (1:1)
senecionine citratre
senecionine, (15E)-isomer
squalidine
Molecular FormulaC18H25NO5
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C
InChIInChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14+,15+,18+/m0/s1
InChIKeyHKODIGSRFALUTA-RCDLFFMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aurein Peptide Procurement Guide


Aurein refers to a family of short, cationic, α-helical antimicrobial peptides (AMPs) originally isolated from the skin secretions of Australian bell frogs (Litoria aurea and Litoria raniformis) [1]. These host defense peptides exhibit broad-spectrum antibacterial activity against Gram-positive bacteria, with emerging evidence for antifungal and anticancer properties [2]. The most extensively characterized members, Aurein 1.2 (13 residues) and Aurein 2.2 (16 residues), function via membrane disruption mechanisms that differ fundamentally from conventional small-molecule antibiotics, making them valuable tools for studying alternative antimicrobial strategies and overcoming multidrug resistance [3].

Why Aurein Peptide Substitution Fails


The Aurein family is not a monolithic entity; critical differences in primary sequence length, net charge, hydrophobicity, and C-terminal amidation profoundly affect antimicrobial potency, selectivity, and mechanism of action [1]. For instance, Aurein 1.2 (13 residues, net charge +2) operates primarily via a surface-active 'carpet' mechanism at low micromolar concentrations, whereas Aurein 2.2 (16 residues, net charge +2) forms selective ion pores [2]. Even seemingly minor modifications, such as substituting the C-terminal amide of Aurein 2.3 with a carboxylic acid, significantly reduce membrane insertion and perturb the concentration threshold required for activity, rendering generic substitution between these variants scientifically invalid [3]. The quantitative evidence below establishes that only specific Aurein variants or rationally engineered analogues meet the required performance criteria for defined research applications.

Aurein Variant Comparison Evidence


Enhanced Antibacterial Selectivity of Aurein Analogues

Aurein M2 (D4K, E11K) and Aurein M3 (A10W, D4K, E11K) are engineered analogues of Aurein 1.2 designed to increase net positive charge from +2 to +5. In direct head-to-head comparison against native Aurein 1.2, the selectivity (therapeutic index) of Aurein M2 improved 11.30-fold against Gram-positive bacteria, while Aurein M3 selectivity improved 8.00-fold against Gram-negative bacteria [1]. Furthermore, at physiologic salt concentrations (150 mM NaCl), Aurein M3 exhibited MIC values ≤16 µg/mL against both S. aureus and E. coli, a critical threshold for candidate selection, whereas native Aurein 1.2 activity is salt-sensitive [1].

Antimicrobial peptides Structure-activity relationship Therapeutic index

Antifungal Potency of β/α-Peptide Mimetics

β/α-Peptide analogues of Aurein 1.2, designed to enhance proteolytic stability while preserving α-helical membrane activity, demonstrate significantly improved antifungal potency compared to the native linear peptide. In head-to-head testing, these peptidomimetics exhibited minimum inhibitory concentrations (MICs) against Candida albicans that were 4-fold lower than native Aurein 1.2 [1]. Critically, this enhanced potency did not come at the cost of increased mammalian toxicity; the analogues elicited less than 5% hemolysis at their MIC values [1].

Antifungal peptides Peptidomimetics Candida albicans

Enhanced Stability of Stapled Aurein Analogues

Stapled Aurein 1.2 peptides, created by introducing a hydrocarbon 'staple' to constrain the peptide into a stable α-helical conformation, exhibit superior proteolytic stability compared to their linear counterpart [1]. Of ten stapled variants synthesized, Sau-1, Sau-2, Sau-5, and Sau-9 demonstrated enhanced inhibitory effects against six common pathogenic fungal strains relative to linear Aurein 1.2 [1]. While exact fold-differences in MIC values are not provided in the abstract, the study explicitly concludes that these stapled peptides show higher proteolytic stability and helicity, making them more suitable lead compounds for further optimization [1].

Stapled peptides Proteolytic stability Antifungal agents

Improved Activity of Aurein 2.2 Analogues

Analogues of Aurein 2.2, designated peptides 73 and 77, were engineered with increased positive charge (+2 to +3) and enhanced hydrophobic moment. In direct comparison with the parent peptide Aurein 2.2, both analogues exhibited MICs of 4 µg/mL against Staphylococcus aureus and demonstrated more rapid bactericidal kinetics in time-kill assays [1]. Mechanistically, these analogues diverged from the pore-forming action of Aurein 2.2, acting instead as cell-penetrating peptides with intracellular targets, which may reduce the likelihood of resistance development via membrane remodeling [1].

Aurein 2.2 analogues Time-kill kinetics Intracellular targeting

Application Scenarios for Aurein Peptides


Selective Antibacterial Assays with Low Cytotoxicity

For research groups conducting antibacterial susceptibility testing on mammalian cell co-cultures or primary cell lines where cytotoxicity is a major concern, Aurein M2 (D4K, E11K) is the recommended procurement choice. Its 11.30-fold improvement in selectivity against Gram-positive bacteria compared to native Aurein 1.2, coupled with lower hemolytic activity, provides a significantly wider therapeutic window, reducing the confounding effects of peptide-induced cell death in complex assays [1].

Antifungal Drug Discovery & Biofilm Disruption

Investigators focused on antifungal development, particularly against Candida species, should prioritize β/α-peptide Aurein 1.2 mimetics or K-aurein. The β/α-peptide mimetics exhibit a 4-fold lower MIC against C. albicans than native Aurein 1.2 with <5% hemolysis at the MIC, offering a favorable safety profile [1]. K-aurein demonstrates MIC values of 62.5–125 μg/mL against C. parapsilosis and inhibits biofilm formation by up to 80%, making it a potent tool for biofilm disruption studies [2].

In Vivo Studies & Complex Matrix Assays

For experiments involving serum, plasma, or extended in vivo exposure where peptide degradation is a significant variable, stapled Aurein 1.2 analogues (e.g., Sau-1, Sau-2, Sau-5, Sau-9) are essential. Their confirmed higher proteolytic stability compared to linear Aurein 1.2 ensures sustained bioactivity throughout the experimental timeline, reducing the need for frequent re-dosing and improving data reproducibility [1].

Intracellular Targeting Mechanism Studies

Researchers studying the divergent mechanisms of action within the Aurein family should select Aurein 2.2 analogues peptides 73 and 77. Unlike the pore-forming parent peptide Aurein 2.2, these analogues function as cell-penetrating peptides with intracellular targets, providing a unique model system to dissect non-membraneolytic antimicrobial pathways and explore strategies to mitigate resistance via membrane adaptation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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